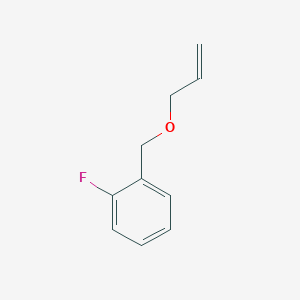

1-(Allyloxymethyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAXCJFYXNVXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599877 | |

| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-12-0 | |

| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(allyloxymethyl)-2-fluorobenzene, a valuable fluorinated aromatic ether intermediate in the development of novel pharmaceutical and agrochemical agents. The primary focus of this document is the elucidation of a robust and reproducible synthetic pathway, grounded in the principles of the Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis. The information presented herein is designed to be a self-validating system, integrating theoretical principles with practical, field-proven insights.

Introduction: The Significance of Fluorinated Benzyl Ethers

Fluorine-containing organic molecules have garnered significant attention in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(Allyloxymethyl)-2-fluorobenzene, with its combination of a fluorinated aromatic ring and a reactive allyl group, serves as a versatile building block for the synthesis of more complex molecular architectures. The allyl moiety, in particular, offers a handle for further functionalization through various chemical transformations.

The synthesis of this target molecule is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide in the presence of a base.[1] This guide will focus on the practical application of this century-old reaction to the specific synthesis of 1-(allyloxymethyl)-2-fluorobenzene.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 1-(allyloxymethyl)-2-fluorobenzene, reveals two primary disconnection approaches, both converging on the Williamson ether synthesis.

Caption: Retrosynthetic analysis of 1-(allyloxymethyl)-2-fluorobenzene.

-

Pathway A: This approach involves the deprotonation of 2-fluorobenzyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from allyl bromide.

-

Pathway B: Alternatively, allyl alcohol can be deprotonated to form the allyl alkoxide, which then reacts with 2-fluorobenzyl bromide.

For the Williamson ether synthesis, the reaction proceeds via an S\N2 mechanism, which is most efficient with a primary, unhindered alkyl halide.[1] In both Pathway A and Pathway B, the alkyl halides (allyl bromide and 2-fluorobenzyl bromide) are primary, making both routes viable. The choice between the two pathways often comes down to the commercial availability, stability, and cost of the starting materials. For the purpose of this guide, we will focus on Pathway A , utilizing the readily available 2-fluorobenzyl alcohol and allyl bromide.

Synthesis of Starting Materials

While both 2-fluorobenzyl alcohol and allyl bromide are commercially available, a brief overview of their synthesis is provided for completeness.

Synthesis of 2-Fluorobenzyl Alcohol

2-Fluorobenzyl alcohol can be synthesized from 2-fluorobenzaldehyde via reduction.

Caption: Synthesis of 2-fluorobenzyl alcohol.

A common laboratory-scale procedure involves the reduction of 2-fluorobenzaldehyde with sodium borohydride in an alcoholic solvent like methanol or ethanol. The reaction is typically straightforward and high-yielding.

Synthesis of Allyl Bromide

Allyl bromide is commonly prepared from allyl alcohol by treatment with a brominating agent.

Caption: Synthesis of allyl bromide.

A typical method involves the reaction of allyl alcohol with phosphorus tribromide or a mixture of hydrobromic acid and sulfuric acid.[2]

Experimental Protocol: Williamson Ether Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene

This protocol is based on established procedures for the Williamson ether synthesis of analogous fluorinated benzyl ethers and provides a robust method for the preparation of the target compound.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Fluorobenzyl alcohol | 126.13 | 5.0 g | 39.6 mmol | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.9 g | 47.6 mmol | 1.2 |

| Allyl Bromide | 120.98 | 5.7 g (4.3 mL) | 47.6 mmol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | 50 mL | - | - |

| Diethyl Ether | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzyl alcohol (5.0 g, 39.6 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the alcohol is completely dissolved.

-

Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.9 g, 47.6 mmol) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence.

-

Reaction Monitoring (Alkoxide Formation): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-fluorobenzyl alkoxide.

-

Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C. Add allyl bromide (5.7 g, 4.3 mL, 47.6 mmol) dropwise via the dropping funnel over 20 minutes.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) to decompose any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-(allyloxymethyl)-2-fluorobenzene.

Characterization and Validation

The identity and purity of the synthesized 1-(allyloxymethyl)-2-fluorobenzene (CAS No: 1199773-12-0) can be confirmed by standard analytical techniques.[5]

| Property | Value |

| Molecular Formula | C10H11FO |

| Molecular Weight | 166.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available, expected to be > 150 °C at atmospheric pressure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The spectrum is expected to show characteristic signals for the allyl group protons (a multiplet for the vinyl proton at ~5.9 ppm, two doublets for the terminal vinyl protons at ~5.2-5.4 ppm, and a doublet for the methylene protons adjacent to the oxygen at ~4.0 ppm). The benzylic methylene protons should appear as a singlet at ~4.6 ppm, and the aromatic protons will exhibit a complex multiplet pattern in the range of 7.0-7.5 ppm, with characteristic couplings to the fluorine atom.

-

¹³C NMR (predicted): The spectrum should display ten distinct signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The benzylic carbon and the carbons of the allyl group will have characteristic chemical shifts. Based on data for similar fluorinated benzyl ethers, the benzylic methylene carbon is expected to appear around 65-70 ppm.[4]

Mechanistic Insights: The S\N2 Pathway

The Williamson ether synthesis proceeds through a classic S\N2 (bimolecular nucleophilic substitution) mechanism.[1]

Caption: Mechanism of the Williamson ether synthesis.

In the first step, the strong base, sodium hydride, deprotonates the hydroxyl group of 2-fluorobenzyl alcohol to form a nucleophilic sodium 2-fluorobenzyl alkoxide. The second step involves the backside attack of this alkoxide on the electrophilic carbon of allyl bromide, displacing the bromide leaving group in a concerted fashion. This S\N2 pathway is favored by the use of a primary alkyl halide (allyl bromide) and a polar aprotic solvent like THF, which solvates the cation but not the nucleophile, thus enhancing its reactivity.

Conclusion

This technical guide has detailed a reliable and efficient pathway for the synthesis of 1-(allyloxymethyl)-2-fluorobenzene via the Williamson ether synthesis. By providing a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and guidance on the characterization of the final product, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of other ether-containing molecules.

References

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.

-

Anastrozole EP Impurity F. TradeIndia.

-

Allyl benzoate. TradeIndia.

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Readily Available and Cost-Effective Trifluoromethyl Source". The Royal Society of Chemistry.

-

Copies of 1H, 13C, 19F NMR spectra. Universitat de Barcelona.

-

Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes". The Royal Society of Chemistry.

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionFlash.

-

1-((Allyloxy)methyl)-2-fluorobenzene. BLDpharm.

-

3-(allyloxymethyl)-4-(2-(pyrrolidin-1-yl)ethoxy)benzenamine 937273-33-1. Guidechem.

-

1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR spectrum. ChemicalBook.

-

1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 1H NMR spectrum. ChemicalBook.

-

Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether. Benchchem.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. ResearchGate.

-

Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube.

-

Fluorobenzene(462-06-6) 13C NMR spectrum. ChemicalBook.

-

3-(allyloxymethyl)-4-(2-(pyrrolidin-1-yl)ethoxy)benzenamine 937273-33-1 wiki. Guidechem.

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher.

-

Williamson Ether Synthesis. YouTube.

-

A, B, C's of Williamson Ether Synthesis. Teach the Mechanism.

-

HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). PubMed.

-

Supplementary Information. The Royal Society of Chemistry.

-

Allyl Ethers. Organic Chemistry Portal.

-

1,2-Difluorobenzene(367-11-3) 1H NMR spectrum. ChemicalBook.

-

Allylbenzene(300-57-2) 1H NMR spectrum. ChemicalBook.

-

Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). The Royal Society of Chemistry.

-

N,N-Dimethyl benzoimidazole-1-sulfonamide Supplier in Mumbai, N. TradeIndia.

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN105399610A - Technological method for preparation of allyl ether compounds - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. wiserpub.com [wiserpub.com]

- 5. Anastrozole EP Impurity F (Lisinopril EP Impurity B, Tizanidine EP Impurity I, Sultamicillin EP Impurity B) Supplier in Mumbai, Anastrozole EP Impurity F (Lisinopril EP Impurity B, Tizanidine EP Impurity I, Sultamicillin EP Impurity B) Trader, Maharashtra [chemicalmanufacturers.in]

physicochemical properties of 1-(Allyloxymethyl)-2-fluorobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Allyloxymethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacokinetic properties. 1-(Allyloxymethyl)-2-fluorobenzene emerges as a key building block, offering a unique combination of a fluorinated aromatic ring and a reactive allyl ether moiety. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount for its effective application in the synthesis of novel chemical entities, enabling researchers to predict molecular behavior, optimize reaction conditions, and design compounds with improved drug-like characteristics.

Section 1: Core Physicochemical Profile

1-(Allyloxymethyl)-2-fluorobenzene is a substituted benzene derivative with the CAS Number 1199773-12-0.[1][2][3][4] Its structure features a 2-fluorophenyl group linked to an allyl group through a methylene ether bridge. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Structural and Molecular Data

A summary of the fundamental properties of 1-(Allyloxymethyl)-2-fluorobenzene is presented below. These identifiers are crucial for accurate documentation and sourcing of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-fluoro-2-(prop-2-enoxymethyl)benzene | [3] |

| Synonyms | 1-((Allyloxy)methyl)-2-fluorobenzene | [2][4] |

| CAS Number | 1199773-12-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO | [2][4] |

| Molecular Weight | 166.19 g/mol | [2][4] |

| SMILES | C=CCOCc1c(F)cccc1 | [3] |

| InChI Key | OJAXCJFYXNVXMI-UHFFFAOYSA-N | [4] |

Estimated Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~205-210 °C | Estimated based on structurally similar compounds. |

| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |

| Density | ~1.05 - 1.10 g/cm³ | Estimated based on the presence of fluorine. |

| Refractive Index | ~1.49 - 1.51 | Estimated. |

Note: These values are computationally predicted and should be confirmed experimentally.

Section 2: Lipophilicity Analysis (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often essential for oral bioavailability and cell membrane permeability.[5]

Importance and Prediction

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] For 1-(Allyloxymethyl)-2-fluorobenzene, the presence of the benzene ring and the ether linkage contributes to its lipophilic character. Computational models predict an XLogP3 value of approximately 3.0 , suggesting significant lipophilicity.[6]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP due to its direct measurement approach.[7] The protocol involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

-

Preparation of Solutions:

-

Prepare a stock solution of 1-(Allyloxymethyl)-2-fluorobenzene of known concentration (e.g., 1 mg/mL) in n-octanol.

-

Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. A 1:1 volume ratio is common.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases (n-octanol and water) are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.[8]

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique. Given the aromatic nature of the compound, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) are appropriate methods.

-

A calibration curve for the compound in each phase should be prepared beforehand to ensure accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

-

The LogP is then calculated as: LogP = log₁₀(P)[5]

-

Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

Section 3: Acidity/Basicity Analysis (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug candidates, pKa influences solubility, absorption, and receptor binding, as the ionization state of a molecule affects its properties.

Assessment of 1-(Allyloxymethyl)-2-fluorobenzene

1-(Allyloxymethyl)-2-fluorobenzene does not possess strongly acidic or basic functional groups. The ether oxygen has lone pairs of electrons, but it is a very weak Lewis base. The aromatic protons are very weakly acidic, and the allyl protons are not acidic under normal physiological conditions. Therefore, determining a pKa value for this compound is generally not relevant for typical drug development scenarios, as it is not expected to ionize within the physiological pH range.

However, understanding the methodology for pKa determination is a core skill. Potentiometric titration is a highly precise and common method used for compounds with ionizable groups.[9]

General Protocol for pKa Determination by Potentiometric Titration

This protocol is provided as a reference for the standard procedure.

-

System Calibration:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the test compound in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be around 1-10 mM.[10]

-

Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[10]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[10]

-

-

Titration Process:

-

For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point.[11] This is the midpoint of the buffer region on the titration curve.[10]

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric Titration pKa Determination.

Section 4: Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. The key structural features of 1-(Allyloxymethyl)-2-fluorobenzene give rise to a predictable spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy[12]

-

¹H NMR:

-

Aromatic Region (δ ~6.9-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the fluorinated benzene ring.

-

Allyl Group (δ ~5.2-6.1 ppm):

-

A multiplet around δ 5.8-6.1 ppm for the internal vinyl proton (-CH=).

-

Two multiplets around δ 5.2-5.4 ppm for the terminal vinyl protons (=CH₂).

-

-

Methylene Protons (δ ~4.6 ppm & δ ~4.1 ppm):

-

A singlet or narrow doublet around δ 4.6 ppm for the benzylic methylene protons (-O-CH₂-Ar).

-

A doublet around δ 4.1 ppm for the allylic methylene protons (-O-CH₂-CH=).

-

-

-

¹³C NMR:

-

Aromatic Region (δ ~115-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large C-F coupling constant and a chemical shift around δ 158-162 ppm. The carbon attached to the ether linkage will be around δ 125-130 ppm.

-

Allyl Group (δ ~117 & ~134 ppm): A signal around δ 134 ppm for the internal vinyl carbon and δ 117 ppm for the terminal vinyl carbon.

-

Methylene Carbons (δ ~65-72 ppm): Two signals in this region for the two -CH₂-O- carbons.

-

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy[13]

-

C-H Stretching (Aromatic & Alkene): Peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretching (Alkene & Aromatic): Sharp peaks in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions.

-

C-O Stretching (Ether): A strong, characteristic peak in the 1000-1300 cm⁻¹ region.

-

C-F Stretching: A strong absorption in the 1000-1400 cm⁻¹ region, which may overlap with other signals.

Mass Spectrometry (MS)

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 166.19. Common fragmentation patterns would include the loss of the allyl group (m/z = 125) and the formation of the fluorotropylium ion (m/z = 109).

Section 5: Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, formulating it into a final product, and understanding its metabolic fate.[12]

Potential Degradation Pathways

-

Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions.

-

Oxidation: The double bond of the allyl group is susceptible to oxidation, which can be initiated by air, light, or heat. This could lead to the formation of epoxides, aldehydes, or other degradation products.

-

Polymerization: The allyl group can potentially undergo radical-initiated polymerization, especially under high temperatures or in the presence of initiators.

Experimental Protocol for Stability Assessment

A forced degradation study is typically performed to identify potential degradation products and pathways.

-

Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Aqueous: Purified Water

-

Photolytic: Solution in a quartz cuvette (exposed to UV/Vis light).

-

Thermal: Solid compound stored at elevated temperature (e.g., 60 °C).

-

-

Incubation: Store the solutions and the solid sample under the specified conditions for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under ambient, protected conditions.

-

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC method (typically reverse-phase with UV detection).

-

Quantify the parent compound's peak area to determine the percentage of degradation.

-

Analyze the samples by LC-MS to identify the mass of any new peaks (degradation products).

-

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates instability under those conditions.

Workflow for Chemical Stability Testing

Caption: Workflow for a Forced Degradation Stability Study.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Allyloxymethyl)-2-fluorobenzene is not widely published, precautions can be inferred from structurally related compounds like fluorobenzene.[13]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[14][15] Avoid contact with skin, eyes, and clothing.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][17] Recommended storage is at refrigerator temperatures (2-8°C).[2]

-

Toxicity: The toxicological properties have not been thoroughly investigated.[14] It may be harmful if swallowed, inhaled, or absorbed through the skin.[18] Fluorinated aromatic compounds can be irritants.[14][16]

Section 7: Conclusion

1-(Allyloxymethyl)-2-fluorobenzene is a valuable synthetic intermediate with a distinct set of physicochemical properties. Its significant lipophilicity, characterized by a predicted LogP of ~3.0, suggests good potential for membrane permeability, a key consideration in drug design. While it lacks ionizable groups for pKa determination, its stability profile, particularly against oxidation of the allyl moiety, must be carefully evaluated for any specific application. The spectral data provide a clear fingerprint for identity confirmation. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize this compound in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

- BLDpharm. 1-((Allyloxy)methyl)-2-fluorobenzene.

- Pharmaffiliates. 1-(Allyloxymethyl)-2-fluorobenzene.

- Creative Bioarray.

- SynHet. 1-(Allyloxymethyl)-2-fluorobenzene.

- CymitQuimica. 1-(Allyloxymethyl)-2-fluorobenzene.

- Avdeef, A., et al.

- ACD/Labs. LogP—Making Sense of the Value.

- Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Chemistry For Everyone. How To Determine Stability Of Organic Compounds?. YouTube.

- Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment.

- Alfa Chemistry.

- Quora. What are the best ways to determine stability in different resonance structures of organic compounds?.

- ResearchGate. How to determine pH stability of an organic compound?.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Semantic Scholar.

- He, Y., et al. A High-Throughput Method for Lipophilicity Measurement. PMC, NIH.

- Pfaltz & Bauer.

- Sigma-Aldrich.

- Sigma-Aldrich.

- TCI Chemicals.

- Fisher Scientific.

- PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- The Royal Society of Chemistry. 2. Nuclear magnetic resonance spectroscopy.

- PubChem. Fluorobenzene.

Sources

- 1. 1199773-12-0|1-((Allyloxy)methyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(Allyloxymethyl)-2-fluorobenzene [synhet.com]

- 4. 1-(Allyloxymethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(Allyloxymethyl)-2-fluorobenzene

Introduction: A Strategic Building Block in Modern Synthesis

1-(Allyloxymethyl)-2-fluorobenzene is a bifunctional organic molecule that serves as a valuable building block for researchers in medicinal chemistry and advanced organic synthesis. Its structure uniquely combines two key motifs: the ortho-fluorobenzyl group and the allyl ether moiety. This strategic combination offers a versatile platform for molecular design, enabling precise modifications that can enhance the properties of target molecules.

The presence of a fluorine atom on the benzene ring is of particular significance. The incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The ortho position of the fluorine atom relative to the benzylic ether creates a specific electronic and steric environment, influencing the reactivity and conformational preferences of the molecule.

Simultaneously, the allyloxymethyl group serves as a versatile functional handle and a protecting group for alcohols.[4] The allyl group can be readily introduced and is stable under a range of conditions, yet it can be selectively cleaved when desired, making it a valuable tool in multi-step synthetic sequences.[5] This guide provides a comprehensive technical overview of 1-(Allyloxymethyl)-2-fluorobenzene, detailing its synthesis, physicochemical properties, spectroscopic signature, and potential applications, with a focus on the underlying chemical principles that make it a powerful tool for the modern chemist.

Physicochemical and Structural Data

While extensive experimental data for this specific compound is not widely published, its core properties can be defined. Further experimental determination of properties such as boiling point and density is recommended for applications requiring high precision.

| Property | Value | Source(s) |

| CAS Number | 1199773-12-0 | [6][7][8] |

| IUPAC Name | 1-Fluoro-2-(prop-2-enoxymethyl)benzene | [8] |

| Synonyms | 1-((Allyloxy)methyl)-2-fluorobenzene | [8] |

| Molecular Formula | C₁₀H₁₁FO | [6][8] |

| Molecular Weight | 166.19 g/mol | [6][8] |

| Appearance | Not specified (predicted to be a liquid) | |

| Boiling Point | Not determined | [9] |

| Density | Not determined | [9] |

| Storage | 2-8°C, Refrigerator | [6] |

Synthesis and Reaction Chemistry

The primary route for the preparation of 1-(Allyloxymethyl)-2-fluorobenzene is the Williamson ether synthesis. This robust and well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[10][11][12] In this case, the alkoxide is generated in situ from 2-fluorobenzyl alcohol, which then displaces an allyl halide.

Logical Workflow for Synthesis

The synthesis follows a straightforward, two-step logical pathway involving the deprotonation of an alcohol to form a potent nucleophile, followed by an Sₙ2 reaction with an electrophilic allyl source.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1199773-12-0|1-((Allyloxy)methyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. 1-(Allyloxymethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 9. AB273390 | CAS 1199773-12-0 – abcr Gute Chemie [abcr.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

spectroscopic data of 1-(Allyloxymethyl)-2-fluorobenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Allyloxymethyl)-2-fluorobenzene

Introduction

1-(Allyloxymethyl)-2-fluorobenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure combines a fluorinated benzene ring, an ether linkage, and a terminal alkene, making it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for 1-(Allyloxymethyl)-2-fluorobenzene and outlines detailed, field-proven methodologies for their acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Signatures

Due to the absence of a publicly available, comprehensive set of experimental spectra for 1-(Allyloxymethyl)-2-fluorobenzene, this section details the predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions serve as a benchmark for the expected experimental outcomes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various distinct proton environments and the presence of spin-spin coupling, including through-space coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(Allyloxymethyl)-2-fluorobenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3, H-4, H-5, H-6 (Aromatic) | 7.0 - 7.5 | Multiplet (m) | JH-H ≈ 7-8, JH-F ≈ 1-10 |

| -CH₂-O- (Benzylic) | ~4.6 | Singlet (s) or Doublet (d) | JH-F ≈ 2-3 (if coupling) |

| -O-CH₂- (Allylic) | ~4.1 | Doublet of triplets (dt) | J = 5.5, 1.5 |

| =CH- (Allylic) | 5.9 - 6.1 | Multiplet (m) | Jcis ≈ 10.5, Jtrans ≈ 17.5, Jallylic ≈ 5.5 |

| =CH₂ (Terminal) | 5.2 - 5.4 | Multiplet (m) | Jcis ≈ 10.5, Jtrans ≈ 17.5, Jgeminal ≈ 1.5 |

Rationale: The chemical shifts for the aromatic protons of fluorobenzene are observed between 7.0 and 7.3 ppm[1]. The electron-withdrawing nature of the allyloxymethyl group is expected to shift these signals slightly downfield. The benzylic protons (-CH₂-O-) will be deshielded by the adjacent oxygen and the aromatic ring. The allylic protons will exhibit their characteristic shifts and complex splitting patterns due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (F and O) and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Allyloxymethyl)-2-fluorobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-1 (C-F) | ~160 | ~245 (¹JC-F) |

| C-2 (C-CH₂O) | ~125 | ~15 (²JC-F) |

| C-3, C-4, C-5, C-6 (Aromatic) | 115 - 130 | 2-8 (³JC-F, ⁴JC-F) |

| -CH₂-O- (Benzylic) | ~68 | ~5 (³JC-F) |

| -O-CH₂- (Allylic) | ~72 | - |

| =CH- (Allylic) | ~134 | - |

| =CH₂ (Terminal) | ~117 | - |

Rationale: The carbon directly attached to the fluorine atom (C-1) is expected to have a large chemical shift and a significant one-bond C-F coupling constant, a characteristic feature for fluorinated benzenes[2][3]. The other aromatic carbons will show smaller couplings to the fluorine atom. The chemical shifts of the allyloxymethyl group are predicted based on similar ether compounds[4][5].

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for 1-(Allyloxymethyl)-2-fluorobenzene

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (Aromatic) | 3050 - 3150 | Aromatic C-H stretch |

| C-H (Allylic) | 3010 - 3090 | Vinylic C-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretch |

| C=C (Alkene) | 1640 - 1680 | Alkene C=C stretch |

| C=C (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-F (Aryl Fluoride) | 1200 - 1270 | Strong C-F stretch |

| C-O (Ether) | 1000 - 1150 | Asymmetric C-O-C stretch |

Rationale: The predicted absorption bands are based on well-established correlation tables and data from similar molecules like fluorobenzene and allylic ethers[6][7][8]. The C-F stretch is a particularly diagnostic and strong absorption.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 180.08, corresponding to the molecular formula C₁₀H₁₁FO.

-

Key Fragmentation Patterns :

-

Loss of the allyl group (-C₃H₅) leading to a fragment at m/z = 139.

-

Formation of the fluorotropylium ion at m/z = 109.

-

A prominent peak corresponding to the allyl cation at m/z = 41.

-

The base peak is likely to be the fluorobenzyl cation (m/z = 109) or a related fragment.

-

Rationale: The fragmentation will be directed by the stability of the resulting carbocations. The benzylic position is prone to cleavage, and the formation of the stable fluorotropylium ion is a common pathway for substituted benzyl compounds[9][10][11].

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for 1-(Allyloxymethyl)-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 1-(Allyloxymethyl)-2-fluorobenzene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Rationale: This provides an overview of the proton environments and their integrations.

-

-

¹³C{¹H} NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Rationale: This experiment identifies all unique carbon atoms in the molecule.

-

-

DEPT-135 and DEPT-90 :

-

Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra.

-

Rationale: DEPT-135 distinguishes between CH/CH₃ (positive) and CH₂ (negative) signals. DEPT-90 only shows CH signals. This helps in assigning the carbon multiplicities.

-

-

2D NMR (COSY, HSQC, HMBC) :

-

Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

-

Rationale: These 2D experiments are crucial for unambiguous assignment. COSY reveals H-H couplings, HSQC correlates directly bonded C-H pairs, and HMBC shows long-range (2-3 bond) C-H correlations, which is essential for connecting the molecular fragments.

-

Infrared (IR) Spectroscopy

Caption: Workflow for FTIR-ATR data acquisition.

Step-by-Step Protocol:

-

Instrument Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

-

Background Collection :

-

Collect a background spectrum.

-

Rationale: This subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any absorbances from the ATR crystal itself.

-

-

Sample Application :

-

Place one drop of the neat liquid sample of 1-(Allyloxymethyl)-2-fluorobenzene directly onto the ATR crystal.

-

-

Data Acquisition :

-

Acquire the sample spectrum, typically by co-adding 16 scans at a resolution of 4 cm⁻¹.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing :

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol:

-

Sample Preparation :

-

For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

For direct infusion, a similar concentration in a solvent like methanol or acetonitrile is suitable.

-

-

Instrument Setup :

-

Use a standard Electron Ionization (EI) source at 70 eV.

-

Rationale: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns that are comparable to library spectra.

-

-

Data Acquisition :

-

If using GC-MS, inject a small volume (e.g., 1 µL) into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis :

-

Identify the molecular ion peak (M⁺).

-

Propose structures for the major fragment ions and correlate them with the molecular structure.

-

Compare the isotopic pattern of the molecular ion peak with the theoretical pattern for C₁₀H₁₁FO to confirm the elemental composition.

-

Data Interpretation and Validation

A self-validating approach to structural elucidation involves the corroboration of data from multiple spectroscopic techniques.

-

NMR : The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra should allow for the complete and unambiguous assignment of all proton and carbon signals. The observed C-F coupling constants in the ¹³C NMR spectrum are a key validation point for the presence and position of the fluorine atom.

-

IR : The presence of all predicted functional groups (aromatic, ether, alkene, C-F) must be confirmed. The absence of unexpected peaks (e.g., -OH or C=O) is crucial for purity assessment.

-

MS : The observed molecular ion peak must match the calculated exact mass for C₁₀H₁₁FO. The fragmentation pattern should be consistent with the proposed structure, with key fragments corresponding to logical bond cleavages.

By integrating the data from these orthogonal techniques, a high degree of confidence in the structure and purity of 1-(Allyloxymethyl)-2-fluorobenzene can be achieved.

References

- Supporting Information for publications th

- Supporting Information for publications th

- Copies of ¹H, ¹³C, ¹⁹F NMR spectra for rel

- Organic Chemistry D

-

NIST WebBook: Benzene, fluoro-. [Link]

- ResearchGate: ¹H NMR spectra of rel

-

SpectraBase: Fluorobenzene ¹³C NMR Chemical Shifts. [Link]

-

PubChem: Fluorobenzene. [Link]

-

PubChem: 1-Benzyloxy-2-fluoro-benzene. [Link]

- Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine deriv

-

Chemistry LibreTexts: Mass Spectra of THMs and Fluorobenzene. [Link]

-

NIST WebBook: IR Spectrum of Fluorobenzene. [Link]

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- Google Patents: Synthetic method of 1,2,4-trifluorobenzene.

- ResearchGate: Standard mass spectrum of fluorobenzene

-

NIST WebBook: IR Spectrum of Benzene. [Link]

-

NIST WebBook: Mass spectrum of 1-fluoro-2-methyl-benzene. [Link]

-

SpectraBase: 1-(Allyloxy)-2-(allylthio)benzene IR Spectrum. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR spectrum [chemicalbook.com]

- 5. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 1H NMR [m.chemicalbook.com]

- 6. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, fluoro- [webbook.nist.gov]

- 8. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) IR Spectrum [chemicalbook.com]

- 9. Benzene, fluoro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzene, 1-fluoro-2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Allyloxymethyl)-2-fluorobenzene: Principles, Regioselectivity, and Experimental Design

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic aromatic substitution (EAS) of polysubstituted benzene rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1-(Allyloxymethyl)-2-fluorobenzene presents a unique and instructive case study in directing group effects, where the subtle interplay between a weakly deactivating, ortho-para directing halogen and a moderately activating, ortho-para directing ether moiety dictates overall reactivity and regiochemical outcomes. This guide provides a comprehensive analysis of the electronic and steric factors governing these reactions. We will deconstruct the competing substituent effects, predict regioselectivity for key EAS reactions, and provide validated, step-by-step experimental protocols with explicit justifications for procedural choices, empowering researchers to approach the synthesis of derivatives of this scaffold with confidence and precision.

Foundational Principles: Analyzing the Substituent Landscape

The reactivity of the 1-(Allyloxymethyl)-2-fluorobenzene ring is not uniform; it is a complex electronic landscape shaped by the two substituents. Understanding their individual and combined effects is paramount to predicting and controlling the outcome of an electrophilic attack.

The Dichotomous Nature of the Fluorine Substituent

Fluorine, like other halogens, exhibits a dual electronic effect.[1] It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond.[2] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[3][4]

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic pi-system through resonance (+M or +R effect). This resonance donation increases the electron density, particularly at the ortho and para positions.[2] For fluorine, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation. Despite this, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[5] Due to the powerful inductive withdrawal, the ortho position is significantly less activated than the para position, making fluorine a strongly para-directing group.[6][7]

The Activating Influence of the Allyloxymethyl Group

The 1-(Allyloxymethyl) group, -CH₂-O-CH₂CH=CH₂, functions as an alkoxy-type substituent. The key feature is the oxygen atom, which, like the one in anisole, is an activating group.[8][9] It donates electron density to the ring via a strong resonance effect (+M) using its lone pairs, which outweighs its inductive withdrawal (-I).[4][10] This donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive than benzene and directing substitution to these sites.[11][12]

A Unified Model: Competition and Synergy

With substituents at the C1 and C2 positions, a competitive scenario arises for an incoming electrophile. The stronger activating group typically governs the overall reactivity and has a dominant say in the substitution pattern.[10] In this case, the allyloxymethyl group is an activator, while the fluorine is a weak deactivator. Therefore, the ring as a whole is considered activated towards electrophilic aromatic substitution.

The primary challenge lies in predicting the regioselectivity. The diagram below illustrates the electronic contributions of each substituent.

Caption: Electronic effects of substituents on the aromatic ring.

Predicting Regiochemical Outcomes

We can analyze the four possible substitution sites (C3, C4, C5, C6) based on the combined electronic and steric influences.

-

Position C3 (ortho to F, meta to -CH₂OAllyl): Strongly deactivated by the inductive effect of the adjacent fluorine. Receives no activating resonance from either group. Substitution is highly disfavored.

-

Position C4 (para to -CH₂OAllyl, meta to F): Strongly activated by resonance from the primary directing group (-CH₂OAllyl). Minimal electronic influence from the meta fluorine. A highly favored position for substitution.

-

Position C5 (para to F, meta to -CH₂OAllyl): Benefits from the strong para-directing effect of fluorine. Receives no activating resonance from the meta -CH₂OAllyl group. A favored position, likely competing with C4.

-

Position C6 (ortho to -CH₂OAllyl, ortho to F): Electronically activated by the -CH₂OAllyl group but deactivated by the adjacent fluorine's inductive effect. More importantly, this position is severely sterically hindered by the flanking substituents. Substitution is highly disfavored, especially for bulky electrophiles.

Caption: Predicted regioselectivity map for EAS reactions.

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| C3 | -I from F; meta to activator | Low | Highly Disfavored |

| C4 | +M from -CH₂OAllyl (para) | Low | Major Product |

| C5 | +M from F (para) | Low | Potential Major/Minor Product |

| C6 | +M from -CH₂OAllyl (ortho); -I from F | High | Highly Disfavored |

Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of derivatives. The causality behind each step is explained to align with best laboratory practices.

Representative Protocol: Nitration

Nitration introduces the versatile nitro group, a precursor to amines and other functional groups.[13]

Objective: To synthesize 1-(Allyloxymethyl)-4-nitro-2-fluorobenzene and 1-(Allyloxymethyl)-5-nitro-2-fluorobenzene.

Materials:

-

1-(Allyloxymethyl)-2-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Ice-cold Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(Allyloxymethyl)-2-fluorobenzene in DCM (approx. 10 mL per gram of substrate).

-

Rationale: DCM is an inert solvent that effectively dissolves the substrate without participating in the reaction.

-

-

Cooling: Place the flask in an ice/salt water bath and cool the solution to 0-5 °C with stirring.

-

Rationale: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions, minimize the formation of undesired byproducts from over-nitration, and ensure selectivity.[14]

-

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[13] This mixture must be prepared cold and added slowly to control its exothermic formation.

-

-

Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Use a dropping funnel to maintain a slow, controlled rate. Ensure the internal temperature of the reaction does not rise above 10 °C.

-

Rationale: Slow, dropwise addition prevents a dangerous buildup of heat and allows the reaction to proceed smoothly, maximizing the yield of the desired mononitrated products.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Once complete, very slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water.

-

Rationale: This step quenches the reaction by diluting and neutralizing the strong acids and hydrolyzing any remaining nitrating agent. The ice absorbs the heat of dilution.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Neutralization & Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Rationale: The bicarbonate wash is crucial to neutralize all acidic components, preventing product degradation during solvent evaporation. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of 4-nitro and 5-nitro isomers, can be separated using column chromatography on silica gel.

Representative Protocol: Friedel-Crafts Acylation

This reaction introduces an acyl group, forming a ketone, which is a valuable synthetic handle.[15] The steric bulk of the acylium ion-Lewis acid complex makes this reaction highly sensitive to hindrance.[16]

Objective: To synthesize 1-(4-(Allyloxymethyl)-3-fluorophenyl)ethan-1-one (the C4 product).

Materials:

-

1-(Allyloxymethyl)-2-fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold 1M Hydrochloric Acid (HCl)

Experimental Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and 1.2 equivalents of anhydrous aluminum chloride.

-

Rationale: Friedel-Crafts reactions require strictly anhydrous conditions as the Lewis acid catalyst (AlCl₃) reacts violently with water, deactivating it.[16] An inert atmosphere prevents moisture from entering the system.

-

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise. A complex will form. Stir for 15 minutes.

-

Rationale: Acetyl chloride reacts with AlCl₃ to form the electrophilic acylium ion (CH₃CO⁺), which is the active acetylating agent.[17]

-

-

Substrate Addition: In a separate flask, dissolve 1.0 equivalent of 1-(Allyloxymethyl)-2-fluorobenzene in anhydrous DCM. Add this solution dropwise to the acylium ion suspension at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor by TLC.

-

Rationale: The acylated product forms a complex with AlCl₃. This deactivates the ring and prevents further (poly)acylation, which is a common side reaction in Friedel-Crafts alkylation.[16]

-

-

Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0 °C and very carefully and slowly pour the mixture over crushed ice containing concentrated HCl.

-

Rationale: The acidic ice water hydrolyzes the aluminum complexes and quenches the reaction. This must be done slowly and with caution due to the highly exothermic nature of the process.

-

-

Extraction and Purification: Proceed with extraction, washing (water, bicarbonate, brine), drying, and concentration as described in the nitration protocol. The primary product is expected to be the C4 isomer due to the steric hindrance at C6 and the superior activating power of the allyloxymethyl group.[18] Purification is achieved via column chromatography.

Caption: A typical experimental workflow for electrophilic nitration.

Conclusion

The electrophilic aromatic substitution of 1-(Allyloxymethyl)-2-fluorobenzene is a nuanced process governed by a competition between the activating -CH₂OAllyl group and the deactivating -F group. The regiochemical outcome is a delicate balance, primarily favoring substitution at the C4 position (para to the activator) and the C5 position (para to the fluorine). Steric hindrance effectively blocks the C6 position. Researchers should anticipate a mixture of products and employ robust purification techniques like column chromatography for isomer separation. The provided protocols offer a solid foundation for exploring the chemistry of this versatile scaffold, with the understanding that reaction conditions may be fine-tuned to optimize the ratio of the desired regioisomer.

References

-

Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

-

Activating or Deactivating Effect of the Substituents on EAS. (n.d.). In Organic Chemistry II. Retrieved January 14, 2026, from [Link]

-

Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014, November 21). PubMed. Retrieved January 14, 2026, from [Link]

-

Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved January 14, 2026, from [Link]

-

EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. (2018, September 20). Chad's Prep. Retrieved January 14, 2026, from [Link]

-

Activating & Deactivating Groups | EAS. (2023, September 3). The Eilkhemist A-level. Retrieved January 14, 2026, from [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. Retrieved January 14, 2026, from [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Chem.libretexts.org. Retrieved January 14, 2026, from [Link]

-

An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

The activating effect of fluorine in electrophilic aromatic substitution. (1966). Journal of Chemical Education. Retrieved January 14, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]

-

Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. Retrieved January 14, 2026, from [Link]

-

Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Effect of Substituents on Electrophilic Aromatic Substitution, Steric Factors. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Directing Effects. (n.d.). ChemTalk. Retrieved January 14, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). University of Wisconsin. Retrieved January 14, 2026, from [Link]

-

Directing Effects of the Substituents on EAS. (n.d.). In Organic Chemistry II - KPU Pressbooks. Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 9). The Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation. (n.d.). IJRAR.org. Retrieved January 14, 2026, from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). PNAS. Retrieved January 14, 2026, from [Link]

- Catalytic nitration. (1996). Google Patents.

-

Friedel-Crafts and Related Alkylation Reactions: A Guide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]

-

Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. aakash.ac.in [aakash.ac.in]

- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. ijrar.org [ijrar.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 11. leah4sci.com [leah4sci.com]

- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 13. employees.oneonta.edu [employees.oneonta.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Khan Academy [khanacademy.org]

- 18. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the ortho-Fluoro Substituent

An In-depth Technical Guide to ortho-Fluoro-Substituted Aromatic Ethers: Synthesis, Properties, and Applications

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation across pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of molecular properties to an extent not achievable with other elements.[2][4] Among the vast array of organofluorine compounds, ortho-fluoro-substituted aromatic ethers represent a privileged structural motif.

The placement of a fluorine atom adjacent to an ether linkage on an aromatic ring is not a trivial structural modification. This specific arrangement induces a cascade of profound electronic and conformational effects that can dramatically alter a molecule's physicochemical properties and biological activity.[5][6] It can lock molecular conformation, block metabolic pathways, modulate acidity and basicity, and enhance binding affinity to biological targets.[4][5][7] Consequently, this moiety is increasingly found in advanced drug candidates, next-generation pesticides, and high-performance polymers.[3][5][8]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple survey to provide an in-depth analysis of the core aspects of ortho-fluoro-substituted aromatic ethers, focusing on the causal relationships between their structure, synthesis, and function. We will explore the primary synthetic routes, dissect the unique properties conferred by the ortho-fluoro group with mechanistic explanations, and examine their application through relevant case studies.

I. Synthetic Methodologies: Forging the C-O Bond

The construction of the aryl ether bond, particularly when flanked by an ortho-fluoro substituent, requires a robust and versatile synthetic toolkit. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions. Three primary strategies dominate the field: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Etherification.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl ethers when the aromatic ring is sufficiently electron-deficient.[9] Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an sp²-hybridized carbon within an aromatic ring.[10]

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[11] First, a nucleophile (e.g., an alkoxide or phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The success of the SNAr reaction is critically dependent on two factors:

-

Ring Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group.[9]

-

Leaving Group Position: The EWG must be positioned ortho or para to the leaving group. This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate.[9][11] If the EWG is in the meta position, this stabilizing resonance is not possible, and the reaction rate is significantly slower.[9]

Counterintuitively, fluoride is an excellent leaving group in SNAr reactions, often superior to other halogens (F > Cl > Br > I).[9] This is because the rate-determining step is typically the initial nucleophilic attack. The extreme electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward attack, accelerating this crucial first step. The strength of the C-F bond is irrelevant as its cleavage occurs in the fast, second step.[9]

Caption: SNAr mechanism for aryl ether synthesis.

Experimental Protocol: General SNAr O-Arylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.

-

Coupling: Add the activated ortho-fluoro-substituted aryl halide (1.0 equivalent) to the flask, either neat or as a solution in the reaction solvent.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a classic, copper-promoted reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[12][13]

Causality and Mechanism: The traditional Ullmann reaction requires stoichiometric amounts of copper powder or copper salts, a base, and harsh reaction conditions, often involving high temperatures (>200 °C) in high-boiling polar solvents.[12] The reaction is generally thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[12] The exact mechanism is complex and still debated, but a plausible pathway involves oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.[14]

Modern advancements have led to the development of catalytic systems using soluble copper sources (e.g., CuI, Cu₂O) in combination with ligands such as diamines or phenanthrolines.[12] These catalytic systems operate under significantly milder conditions and have a broader substrate scope, though they can still be sensitive to steric hindrance.[15]

Caption: A proposed catalytic cycle for the Ullmann ether condensation.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

-

Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), phenol (1.2-1.5 equivalents), CuI (5-10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or DMF).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove copper salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has a powerful counterpart for C-O bond formation, representing the state-of-the-art for aryl ether synthesis.[16][17] This palladium-catalyzed cross-coupling reaction offers exceptionally mild conditions, broad substrate scope, and high functional group tolerance, often surpassing the Ullmann condensation.[16][18]

Causality and Mechanism: The reaction's success hinges on a carefully designed catalytic system.[19] It involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a bulky, electron-rich phosphine ligand.[19] These ligands (e.g., biarylphosphines like XPhos and SPhos) are essential for promoting both the key oxidative addition and reductive elimination steps of the catalytic cycle.[19]

The catalytic cycle proceeds through three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[18]

-

Ligand Exchange/Deprotonation: The alcohol or phenol coordinates to the Pd(II) center, and a base deprotonates it to form a palladium alkoxide/phenoxide complex.[19]

-

Reductive Elimination: This is the product-forming step. The aryl group and the alkoxy/phenoxy group couple, regenerating the Pd(0) catalyst and releasing the desired ether. This step is often the rate-limiting step and is greatly accelerated by the bulky phosphine ligands.[19]

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Buchwald-Hartwig O-Arylation

-